N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide is a complex organic compound that features a benzothiophene moiety, a hydroxypropyl group, and a dimethylamino benzamide structure
Mechanism of Action
Target of Action
It is known that similar compounds with a benzo[b]thiophen-2-yl structure have shown affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and sleep .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its target receptors (like 5-ht1a) and modulate their activity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied in related compounds .
Biochemical Pathways
Compounds with similar structures have been known to influence the serotonin system, which plays a key role in numerous biochemical pathways related to mood regulation, sleep, and anxiety .
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been found to be favorable .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it might have potential therapeutic effects in conditions related to mood regulation, sleep, and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the dimethylamino benzamide moiety is formed through an amidation reaction with dimethylamine and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent functional group transformations. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide structure can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-20(24,18-12-14-7-4-5-10-17(14)25-18)13-21-19(23)15-8-6-9-16(11-15)22(2)3/h4-12,24H,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKDAXFAFQTTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)N(C)C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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